2-(Trifluoromethyl)xanthone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

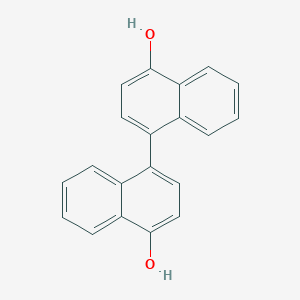

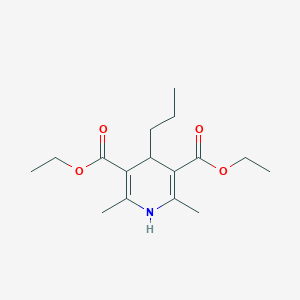

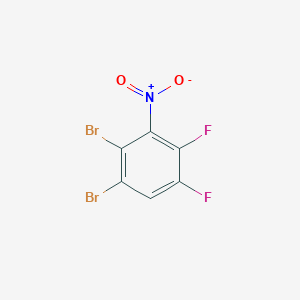

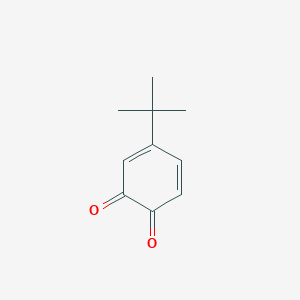

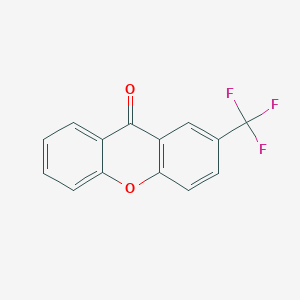

2-(Trifluoromethyl)xanthone is a compound with the molecular formula C14H7F3O2 . It is a decomposition product of the dopamine receptor antagonist and antipsychotic agent Flupentixol .

Synthesis Analysis

The synthesis of 2-(Trifluoromethyl)xanthone involves various methods. One approach includes the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . Another method involves the use of transition-metal-catalyzed coupling reactions of 2-halogenated benzotrifluorides with arylboronic acids and phenols, followed by intramolecular carbonylative arylation of the trifluoromethyl group .Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)xanthone consists of a xanthone core with a trifluoromethyl group attached. The xanthone core is a yellow-colored and oxygen-containing heterocycle .Chemical Reactions Analysis

The chemical reactions involving 2-(Trifluoromethyl)xanthone are diverse. For instance, the synthesis of xanthones involves classical and modified reactions, the use of various catalysts, and different types of coupling . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .Applications De Recherche Scientifique

- Xanthones are important O-heteroaromatic tricyclic molecules exhibiting a wide range of bioactivities . They can represent a showcase to highlight the recent techniques and strategies in organic synthesis towards lead discovery and optimization .

- Xanthones are naturally occurring compounds that can be found as secondary metabolites in diverse terrestrial and marine plants, fungi, and lichen . They provide a wide range of different substitutions modulating several biological responses, thus being considered a promising and interesting structure for drug development .

- The use of recent advances in medicinal chemistry and organic synthesis has accelerated the discovery of drugs based on xanthones .

- Many xanthone structures show promising biological activities . Accordingly, a breadth of synthetic strategies toward xanthone derivatives have been developed .

- The multitude of biological activities found for xanthone derivatives include α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .

- The isolation of xanthone natural products and the synthesis of new xanthones have both received extensive effort .

Organic Chemistry and Medicinal Chemistry

Synthesis of Biologically Active Xanthones

Synthesis of Fluorenones and Xanthones through Intramolecular C–F

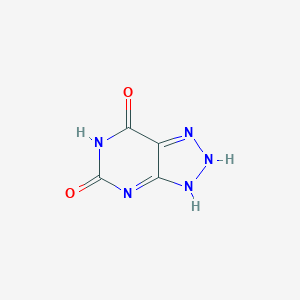

- Azaxanthones are molecules with one or more nitrogen atoms placed in the aromatic moiety of the xanthone chromophore . N-Heterocycles, present in both natural products and synthetic compounds, constitute important structural motifs in medicinal chemistry, capable of showing a plethora of biological activities .

- This allied to the privileged O-heterocyclic xanthone scaffold, which can give rise to new molecules, gifted with interesting activities and drug-likeness, and ultimately to the discovery of new lead compounds .

- Azaxanthones also have advantages over acridones, such as being better chromophores and presenting a higher solubility in water .

Synthesis of Azaxanthones

[2 + 2] Cycloaddition Reaction

Orientations Futures

Propriétés

IUPAC Name |

2-(trifluoromethyl)xanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F3O2/c15-14(16,17)8-5-6-12-10(7-8)13(18)9-3-1-2-4-11(9)19-12/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOGBDMNMFJKRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375350 |

Source

|

| Record name | 2-Trifluoromethyl-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)xanthone | |

CAS RN |

1496-15-7 |

Source

|

| Record name | 2-Trifluoromethyl-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.